3-Chloro-6-(oxolan-2-yl)pyridazine
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Overview
Description
3-Chloro-6-(oxolan-2-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an oxolan-2-yl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(oxolan-2-yl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyridazine with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-2-yl group . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyridazine derivatives.
Cyclization Reactions: The oxolan-2-yl group can participate in cyclization reactions to form fused ring systems, which may enhance the compound’s biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-6-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a methoxy group instead of an oxolan-2-yl group.
6-(oxolan-2-yl)pyridazine-3-carboxylic acid: Contains a carboxylic acid group at the 3-position instead of a chlorine atom.
Uniqueness
3-Chloro-6-(oxolan-2-yl)pyridazine is unique due to the presence of both the chlorine atom and the oxolan-2-yl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and potential for forming diverse derivatives with various applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-6-(oxolan-2-yl)pyridazine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2 |
InChI Key |
IJOABQIQORVWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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